

Spectroscopic Profile of 6-Methoxy-3-pyridineacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-3-pyridineacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6-Methoxy-3-pyridineacetic acid** ($C_8H_9NO_3$, Molecular Weight: 167.16 g/mol). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **6-Methoxy-3-pyridineacetic acid**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Methoxy-3-pyridineacetic acid**. These predictions are derived from the analysis of similar structures, including 3-pyridineacetic acid, 4-methoxyphenylacetic acid, and various methoxypyridine derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **6-Methoxy-3-pyridineacetic acid**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.1 - 8.3	d	1H	H-2 (Pyridine)
~7.4 - 7.6	dd	1H	H-4 (Pyridine)
~6.7 - 6.9	d	1H	H-5 (Pyridine)
~3.9 - 4.1	s	3H	-OCH ₃
~3.6 - 3.8	s	2H	-CH ₂ -COOH
~10.0 - 12.0	br s	1H	-COOH

Predicted solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Methoxy-3-pyridineacetic acid**

Chemical Shift (δ , ppm)	Assignment
~172 - 174	-COOH
~162 - 164	C-6 (Pyridine)
~147 - 149	C-2 (Pyridine)
~137 - 139	C-4 (Pyridine)
~122 - 124	C-3 (Pyridine)
~110 - 112	C-5 (Pyridine)
~53 - 55	-OCH ₃
~35 - 37	-CH ₂ -COOH

Predicted solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions for **6-Methoxy-3-pyridineacetic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer) [1] [2] [3] [4]
~2950-3050	Medium	C-H stretch (Aromatic/Aliphatic) [1] [5]
~1700-1725	Strong	C=O stretch (Carboxylic acid) [1] [2]
~1580-1610	Medium-Strong	C=C and C=N stretching (Pyridine ring)
~1450-1500	Medium	C-H bend (Aliphatic)
~1250-1300	Strong	C-O stretch (Aryl ether)
~1020-1050	Medium	C-O stretch (Methoxy group)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **6-Methoxy-3-pyridineacetic acid**

m/z	Relative Intensity	Assignment
167	Moderate	[M] ⁺ (Molecular ion)
122	High	[M - COOH] ⁺ (Loss of carboxylic acid group) [6] [7]
136	Moderate	[M - OCH ₃] ⁺ (Loss of methoxy group)
94	Moderate	[M - COOH - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

A sample of **6-Methoxy-3-pyridineacetic acid** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

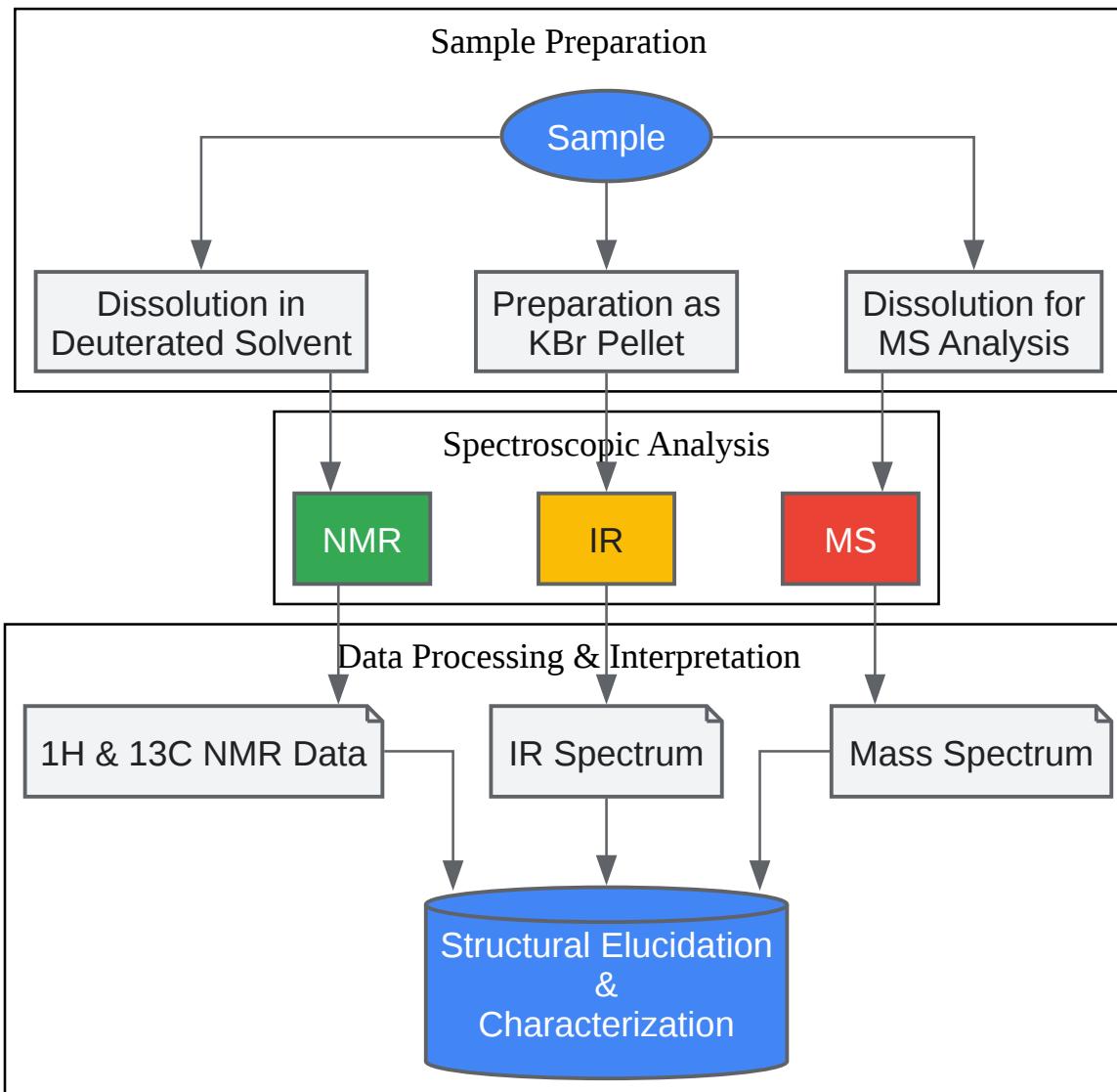
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).^[8] For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Methoxy-3-pyridineacetic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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